molecular formula C11H13NO2 B14830921 4-Cyclopropoxy-5-ethylnicotinaldehyde

4-Cyclopropoxy-5-ethylnicotinaldehyde

Katalognummer: B14830921
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: SVPKRLTZLFNQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-5-ethylnicotinaldehyde is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is an aldehyde derivative of nicotinic acid, featuring a cyclopropoxy group at the 4-position and an ethyl group at the 5-position of the nicotinaldehyde structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropoxy-5-ethylnicotinaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as HPLC and NMR, helps in monitoring the reaction progress and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-5-ethylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and ethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-5-ethylnicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-5-ethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropoxy and ethyl groups may influence the compound’s binding affinity and specificity for certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyclopropoxy-5-methylnicotinaldehyde
  • 4-Cyclopropoxy-5-propylnicotinaldehyde
  • 4-Cyclopropoxy-5-butylnicotinaldehyde

Uniqueness

4-Cyclopropoxy-5-ethylnicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming covalent bonds, while the ethyl group provides additional steric and electronic effects that can influence its interactions with molecular targets .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

4-cyclopropyloxy-5-ethylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-2-8-5-12-6-9(7-13)11(8)14-10-3-4-10/h5-7,10H,2-4H2,1H3

InChI-Schlüssel

SVPKRLTZLFNQEM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=CC(=C1OC2CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.